GIP(1-39) Demonstrates Enhanced Insulinotropic Potency Versus Full-Length GIP(1-42) in Primary Islet Assays
In a direct head-to-head comparison using isolated rat pancreatic islets, GIP(1-39) exhibited unequivocally greater potency than full-length GIP(1-42) in stimulating insulin secretion [1]. This finding challenges the prior assumption that GIP(1-42) was the sole biologically active GIP form and establishes GIP(1-39) as a more optimal molecular pattern for insulinotropic activity [1].
| Evidence Dimension | Insulinotropic potency (relative comparison) |
|---|---|
| Target Compound Data | More potent than GIP(1-42) |
| Comparator Or Baseline | GIP(1-42) (full-length 42-amino acid GIP) |
| Quantified Difference | GIP(1-39) demonstrated unequivocally greater insulinotropic potency |
| Conditions | Isolated rat pancreatic islets in vitro |
Why This Matters
Researchers investigating incretin biology or screening insulinotropic compounds should prioritize GIP(1-39) over GIP(1-42) to maximize assay sensitivity and biological relevance.
- [1] Xie Y, et al. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action. Regulatory Peptides. 2004;121(1-3):107-112. View Source
